

# Application Notes and Protocols for HIV-1 p17 Protein ELISA

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | P17 Peptide |           |
| Cat. No.:            | B15541828   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantification of Human Immunodeficiency Virus type 1 (HIV-1) matrix protein p17 using an Enzyme-Linked Immunosorbent Assay (ELISA). Additionally, it includes an overview of the signaling pathways influenced by extracellular p17 and presents exemplary data obtained from such assays.

### Introduction

The HIV-1 matrix protein p17 is a 17 kDa structural protein that plays a crucial role in the viral life cycle, including viral assembly and maturation.[1] Beyond its structural role, extracellular p17 can act as a viral cytokine, interacting with host cell receptors and influencing various cellular processes.[1] Consequently, the detection and quantification of p17 in biological samples are of significant interest for HIV research, diagnostics, and the development of therapeutic interventions. This document outlines two common ELISA protocols for the detection of p17 antigen or anti-p17 antibodies: the Sandwich ELISA and the Indirect ELISA.

### **Data Presentation**

The following tables summarize quantitative data that can be obtained using an HIV-1 p17 ELISA. Table 1 illustrates the correlation between anti-p17 antibody titers and disease progression in HIV-1 infected individuals. Table 2 provides an example of the prevalence of different anti-HIV-1 antibody profiles, including the presence of anti-p17 antibodies, in a cohort



of HIV-1 positive individuals. While these examples focus on antibody detection, similar quantitative data can be generated for p17 antigen levels.

| Patient Cohort             | Number of Patients | Median Anti-p17 Antibody<br>Titer |
|----------------------------|--------------------|-----------------------------------|
| Asymptomatic               | 150                | 1:12800                           |
| AIDS-Related Complex (ARC) | 75                 | 1:3200                            |
| AIDS                       | 50                 | 1:800                             |

Table 1: Correlation of Anti-p17 Antibody Titer with HIV-1 Disease Progression. This table demonstrates that declining anti-p17 antibody titers, as measured by ELISA, are associated with the progression of HIV-1 disease from asymptomatic stages to AIDS.

| Antibody Profile                         | Number of Positive<br>Samples | Percentage of Total Positives |
|------------------------------------------|-------------------------------|-------------------------------|
| gp160+gp120+p66+p51+gp41<br>+p31+p24+p17 | 4131                          | 49.43%                        |
| gp160+gp120+gp41+p31+p24<br>+p17         | 382                           | 58.59%                        |
| Other Profiles                           | -                             | -                             |

Table 2: Prevalence of Anti-HIV-1 Antibody Profiles in Confirmed Positive Samples. This table, adapted from a study analyzing antibody profiles, shows the frequency of detecting anti-p17 antibodies in conjunction with other HIV-1 specific antibodies.

### **Experimental Protocols**

Two primary ELISA formats are detailed below for the study of HIV-1 p17: a Sandwich ELISA for the direct quantification of the p17 antigen and an Indirect ELISA for the detection of antibodies against the p17 protein.



## Sandwich ELISA Protocol for HIV-1 p17 Antigen Quantification

This method utilizes a matched pair of antibodies, a capture antibody and a detection antibody, that bind to different epitopes on the p17 protein.

#### Materials:

- High-binding 96-well microplate
- Capture antibody (monoclonal anti-HIV-1 p17)
- Recombinant HIV-1 p17 standard
- Detection antibody (biotinylated monoclonal anti-HIV-1 p17)
- Streptavidin-HRP (Horseradish Peroxidase)
- Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)
- Blocking Buffer (e.g., 1% BSA in PBS)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Substrate Solution (e.g., TMB 3,3',5,5'-Tetramethylbenzidine)
- Stop Solution (e.g., 2 N H<sub>2</sub>SO<sub>4</sub>)
- Plate reader capable of measuring absorbance at 450 nm

#### Procedure:

- Coating: Dilute the capture antibody in Coating Buffer to a concentration of 1-10 μg/mL. Add 100 μL of the diluted antibody to each well of the 96-well plate. Incubate overnight at 4°C.
- Washing: Discard the coating solution and wash the plate three times with 200 μL of Wash Buffer per well.



- Blocking: Add 200 μL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
- Washing: Repeat the washing step as in step 2.
- Sample and Standard Incubation: Prepare serial dilutions of the recombinant p17 standard in Blocking Buffer. Add 100  $\mu$ L of the standards and samples (e.g., patient plasma, serum, or cell culture supernatant) to the appropriate wells. Incubate for 2 hours at room temperature.
- Washing: Repeat the washing step as in step 2.
- Detection Antibody Incubation: Dilute the biotinylated detection antibody in Blocking Buffer.
   Add 100 μL of the diluted detection antibody to each well and incubate for 1 hour at room temperature.
- Washing: Repeat the washing step as in step 2.
- Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in Blocking Buffer. Add 100 μL of the diluted conjugate to each well and incubate for 30 minutes at room temperature in the dark.
- Washing: Repeat the washing step as in step 2, followed by a final wash with distilled water.
- Substrate Development: Add 100  $\mu$ L of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
- Stopping the Reaction: Add 50 μL of Stop Solution to each well.
- Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The
  concentration of p17 in the samples can be determined by interpolating from the standard
  curve.

## **Indirect ELISA Protocol for Anti-HIV-1 p17 Antibody Detection**

This method is used to detect the presence and relative quantity of antibodies specific to the HIV-1 p17 protein in a sample.



#### Materials:

- · High-binding 96-well microplate
- Recombinant HIV-1 p17 protein
- Patient/sample serum or plasma
- Secondary antibody (e.g., HRP-conjugated anti-human IgG)
- Coating Buffer
- · Blocking Buffer
- Wash Buffer
- Substrate Solution (TMB)
- Stop Solution
- Plate reader

#### Procedure:

- Coating: Dilute the recombinant HIV-1 p17 protein in Coating Buffer to a concentration of 1-  $10 \mu g/mL$ . Add  $100 \mu L$  of the diluted antigen to each well of the 96-well plate. Incubate overnight at 4°C.
- Washing: Discard the coating solution and wash the plate three times with 200  $\mu$ L of Wash Buffer per well.
- Blocking: Add 200  $\mu$ L of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
- Washing: Repeat the washing step as in step 2.
- Sample Incubation: Dilute the patient/sample serum or plasma in Blocking Buffer. Add 100  $\mu$ L of the diluted samples to the appropriate wells. Incubate for 1-2 hours at room



temperature.

- Washing: Repeat the washing step as in step 2.
- Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Add 100  $\mu$ L of the diluted secondary antibody to each well and incubate for 1 hour at room temperature.
- Washing: Repeat the washing step as in step 2.
- Substrate Development: Add 100  $\mu$ L of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
- Stopping the Reaction: Add 50 μL of Stop Solution to each well.
- Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The presence
  of anti-p17 antibodies is indicated by a color change and can be quantified relative to a
  positive control.

# Visualizations Experimental Workflow





Click to download full resolution via product page

Caption: General workflow for an ELISA experiment.



### **HIV-1 p17 Signaling Pathway**



Click to download full resolution via product page

Caption: Signaling pathways activated by extracellular HIV-1 p17.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Frontiers | HIV-1 matrix protein p17: a key factor in HIV-associated cancers [frontiersin.org]
- To cite this document: BenchChem. [Application Notes and Protocols for HIV-1 p17 Protein ELISA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541828#hiv-p17-protein-elisa-protocol]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com